molecular formula C25H23ClN4O4S B4082460 4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4082460
M. Wt: 511.0 g/mol
InChI Key: ILWJNMUUFMBEHU-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Phthalazine Intermediate: The phthalazine moiety can be synthesized through the reaction of hydrazine with phthalic anhydride under reflux conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the phthalazine intermediate reacts with morpholine in the presence of a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between sulfonamides and biological macromolecules.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of the enzyme’s natural substrate. The morpholine ring can enhance the compound’s binding affinity to its target, while the phthalazine moiety can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(2-MORPHOLIN-4-YL-2-PHENYL-ETHYL)-BENZENESULFONAMIDE
  • 5-CHLORO-N-({(5S)-2-OXO-3-[4-(3-OXOMORPHOLIN-4-YL)PHENYL]-1,3-OXAZOLIDIN-5-YL}METHYL)THIOPHENE-2-CARBOXAMIDE

Uniqueness

4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a morpholine ring, and a phthalazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4S/c1-33-25-21-5-3-2-4-20(21)24(27-28-25)17-6-11-23(30-12-14-34-15-13-30)22(16-17)29-35(31,32)19-9-7-18(26)8-10-19/h2-11,16,29H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWJNMUUFMBEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[5-(4-METHOXYPHTHALAZIN-1-YL)-2-(MORPHOLIN-4-YL)PHENYL]BENZENE-1-SULFONAMIDE

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